5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde
Description
Chemical Structure: The compound features a thiophene ring substituted at the 5-position with a dimethyl-1,2,4-triazole group and a formyl (-CHO) group at the 2-position. This structure combines electron-rich (thiophene, triazole) and electron-deficient (aldehyde) moieties, enabling diverse reactivity and applications in coordination chemistry, pharmaceuticals, or materials science.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
5-(3,5-dimethyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)9-4-3-8(5-13)14-9/h3-5H,1-2H3 |
InChI Key |
MKCZXVZPYLZQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the thiophene ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiophene-2-carbaldehyde with dimethylhydrazine can yield the desired triazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carboxylic acid.
Reduction: 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The triazole ring is known to bind to metal ions, which can be crucial in its biological activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to its antimicrobial effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₈N₃OS (estimated based on substituents).
- Functional Groups : Aldehyde (electrophilic), triazole (hydrogen-bond acceptor), and thiophene (π-conjugated backbone).
- Potential Applications: Likely explored as a ligand for metal-organic frameworks (MOFs), enzyme inhibitors (due to triazole’s bioactivity), or precursors for heterocyclic synthesis.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of thiophene-2-carbaldehyde dictates solubility, electronic properties, and reactivity. Below is a comparative analysis:
Key Observations :
- Electronic Effects: Methoxyphenyl and diphenylamino groups enhance π-conjugation for optoelectronic applications, while triazole introduces nitrogen-rich heterocyclic character .
- Solubility: Hydroxypiperidine and ethylhexylthio substituents improve polar and non-polar solubility, respectively, whereas dimethyltriazole balances moderate hydrophobicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde?
- Methodology : A widely used approach involves cyclization of thiophene-2-carbaldehyde with dimethylhydrazine under acidic or basic conditions to form the triazole ring . Alternative routes may employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents, though yields vary depending on catalysts (e.g., PdCl₂(PPh₃)₂) and reaction times (48–72 hours) . Purification typically involves column chromatography with silica gel, achieving yields of 14–34% for analogous compounds .
Q. How is the molecular structure characterized experimentally?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~9.8–10.0 ppm) and triazole ring carbons (~150–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ observed at 260.3 for a related compound) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the thiophene-triazole system .
Q. What biological activities are associated with this compound?
- Antifungal Activity : Triazole derivatives inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. IC₅₀ values are strain-dependent, requiring validation via microdilution assays .
- Anticancer Potential : Structural analogs show cytotoxicity by intercalating DNA or targeting kinases; however, specificity must be confirmed via cell viability assays (e.g., MTT) .
Advanced Research Questions
Q. How can computational methods improve understanding of electronic properties?
- DFT Studies : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the aldehyde group’s electrophilicity can be quantified to guide derivatization .
- Molecular Docking : Simulations (e.g., AutoDock Vina) model interactions with fungal CYP51, identifying key hydrogen bonds with triazole nitrogen atoms .
Q. What strategies optimize Pd-catalyzed cross-coupling in derivative synthesis?
- Catalyst Selection : PdCl₂(PPh₃)₂ in THF or DMF enhances coupling efficiency for boronate esters or stannanes, though excess ligand (e.g., PPh₃) may suppress side reactions .
- Yield Optimization :
| Catalyst | Substrate | Solvent | Yield (%) |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | Boronate ester | THF | 14.6 |
| Pd(OAc)₂/XPhos | Stannane | DMF | 34.2 |
| Data adapted from . |
Q. How do structural modifications impact biological efficacy and selectivity?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl on triazole): Increase antifungal potency but may elevate cytotoxicity .
- Aldehyde Functionalization : Condensation with amines (e.g., 2-cyanoacetamide) generates Schiff bases, enhancing solubility and target affinity .
- In Silico SAR : Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with membrane permeability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antifungal IC₅₀ values?
- Assay Variability : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) and growth media (RPMI vs. Sabouraud) significantly alter results .
- Standardization : Use CLSI M38/M44 guidelines for broth microdilution, ensuring consistent inoculum size (1–5 × 10³ CFU/mL) and incubation (35°C, 48 hours) .
Experimental Design
Q. How to assess the aldehyde group’s reactivity in derivatization?
- Condensation Reactions : React with primary amines (e.g., aniline) under reflux in ethanol, monitoring progress via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc) .
- Protection Strategies : Temporarily convert the aldehyde to an acetal using ethylene glycol and p-TsOH, enabling selective triazole modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
